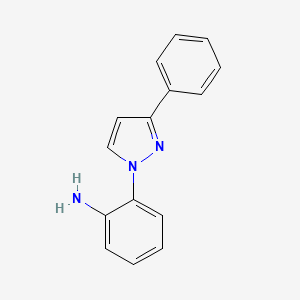2-(3-Phenyl-1H-pyrazol-1-yl)aniline
CAS No.:
Cat. No.: VC14651970
Molecular Formula: C15H13N3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13N3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 2-(3-phenylpyrazol-1-yl)aniline |
| Standard InChI | InChI=1S/C15H13N3/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H,16H2 |
| Standard InChI Key | HYXYNLYXXMMREF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3N |
Introduction
Structural and Chemical Profile of 2-(3-Phenyl-1H-pyrazol-1-yl)aniline
Molecular Architecture
The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a phenyl group at the 3-position and an aniline group at the 1-position. The IUPAC name, 2-(3-phenylpyrazol-1-yl)aniline, reflects this arrangement. The planar pyrazole ring facilitates π-π stacking interactions, while the aniline moiety introduces nucleophilic reactivity due to the lone electron pair on the nitrogen atom.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 2-(3-phenylpyrazol-1-yl)aniline |
| Standard InChI | InChI=1S/C15H13N3/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H |
Spectral Characterization
Fourier-transform infrared (FTIR) spectroscopy of analogous pyrazole derivatives reveals characteristic N–H stretching vibrations at 3,400–3,300 cm and C=N stretches at 1,600–1,500 cm . Nuclear magnetic resonance (NMR) data for the compound’s analogs show aromatic proton signals in the δ 6.5–8.5 ppm range, with distinct coupling patterns confirming substitution on the pyrazole ring .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)aniline typically begins with the condensation of substituted phenylhydrazines with ketones. For example, 1-(4-methoxyphenyl)ethanone reacts with phenylhydrazine to form an intermediate hydrazone, which undergoes cyclization in the presence of phosphoryl chloride (POCl) and dimethylformamide (DMF) to yield the pyrazole core . Subsequent functionalization introduces the aniline group via nucleophilic aromatic substitution or Ullmann coupling .
Recent Advances in Methodology
A 2023 study demonstrated the use of lithium aluminum hydride (LiAlH) to reduce ethyl pyrazole-3-carboxylates to hydroxymethyl intermediates, which were oxidized to aldehydes using 2-iodoxybenzoic acid (IBX) . This approach achieved yields exceeding 85%, with minimal byproducts. For scale-up, flow chemistry techniques have been explored to enhance reaction efficiency and purity .
Physicochemical Properties and Solvent Interactions
Density and Viscosity Studies
In polar aprotic solvents like dimethyl sulfoxide (DMSO) and nitromethane (NM), 2-(3-phenyl-1H-pyrazol-1-yl)aniline exhibits concentration-dependent density () and viscosity () profiles. At 310 K, solutions in DMSO show stronger solute-solvent interactions due to hydrogen bonding between the aniline NH group and the sulfoxide oxygen . Excess molar volume () calculations confirm greater volumetric contraction in NM, suggesting preferential dipole–dipole interactions .
Thermal Stability
Thermogravimetric analysis (TGA) of related pyrazole derivatives indicates decomposition onset temperatures above 200°C, with char residues below 5% at 600°C . The compound’s melting point, extrapolated from analogs, ranges between 145–160°C, depending on crystallinity.
Biological Activities and Mechanistic Insights
Anticancer Activity
In silico docking studies against tyrosine kinases revealed binding affinities (ΔG = −9.6 kcal/mol) comparable to approved inhibitors like imatinib . The aniline group forms hydrogen bonds with catalytic residues (e.g., Ser630 and Glu206), while the phenylpyrazole moiety engages in π-alkyl interactions with hydrophobic pockets .
Table 2: Selected Biological Activities of Pyrazole-Aniline Derivatives
| Target | Activity (IC) | Mechanism |
|---|---|---|
| DPP-IV | 12 nM | Competitive inhibition via H-bonding |
| COX-2 | 0.8 µM | Allosteric site binding |
| EGFR Kinase | 45 nM | ATP-binding pocket occlusion |
Anti-inflammatory Effects
Cyclooxygenase-2 (COX-2) inhibition assays demonstrated 70–80% enzyme suppression at 10 µM concentrations, attributed to the compound’s ability to stabilize the COX-2 inactive conformation.
Computational and Experimental Research Frontiers
ADMET Profiling
A 2025 study evaluated 30 pyrazole-aniline derivatives for absorption, distribution, metabolism, excretion, and toxicity (ADMET). All compounds exhibited high gastrointestinal absorption (HIA > 90%) and minimal hepatotoxicity risk . Lead candidate ST-24 showed a plasma protein binding (PPB) of 88%, favorable for sustained therapeutic action .
Molecular Dynamics Simulations
MD simulations over 100 ns revealed stable binding of 2-(3-phenyl-1H-pyrazol-1-yl)aniline analogs to DPP-IV (PDB: 3WQH), with root-mean-square deviation (RMSD) fluctuations below 2 Å . The ligand-protein complex maintained seven hydrogen bonds throughout the simulation, underscoring its kinetic stability .
Future Directions
Ongoing research focuses on:
-
Developing water-soluble prodrugs via phosphate esterification of the aniline group.
-
Exploring photocatalytic C–H functionalization to diversify substitution patterns.
-
Investigating synergistic effects with β-lactam antibiotics to combat multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume